

## PT-112: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel Platinum-Based Anticancer Agent

PT-112, also known as Imifoplatin, is a next-generation platinum-based chemotherapeutic agent belonging to the phosphaplatin family.[1][2] It is distinguished from conventional platinum drugs by its unique chemical structure and mechanism of action, which allow it to overcome common resistance pathways and exhibit a more favorable safety profile.[1] This technical guide provides a comprehensive overview of PT-112, including its chemical structure, physicochemical and pharmacological properties, and the signaling pathways it modulates, with a focus on data relevant to researchers, scientists, and drug development professionals.

### **Chemical Structure and Properties**

PT-112 is a platinum(II) complex where the platinum ion is chelated by both a diaminocyclohexane moiety and a pyrophosphate ligand.[3] This pyrophosphate component is crucial to its unique biological properties, including its tendency to accumulate in bones (osteotropism).[4][5]

Table 1: Chemical and Physicochemical Properties of PT-112



| Property                        | Value                                                                                                | Reference |
|---------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                      | (1R,2R)-cyclohexane-1,2-diamine;<br>[hydroxy(oxido)phosphoryl]<br>hydrogen<br>phosphate;platinum(2+) | [1]       |
| Synonyms                        | Imifoplatin                                                                                          | [2]       |
| CAS Number                      | 1339960-28-9                                                                                         | [1][2]    |
| Molecular Formula               | C6H16N2O7P2Pt                                                                                        | [1][2]    |
| Molecular Weight                | 485.23 g/mol                                                                                         | [1][2]    |
| Appearance                      | White to off-white solid powder                                                                      | [1][2]    |
| SMILES                          | C1CCINVALID-LINK<br>N">C@HN.OP(=O)<br>([O-])OP(=O)(O)[O-].[Pt+2]                                     | [1]       |
| InChI Key                       | SCMHTXQHAHWVSX-<br>BNTLRKBRSA-L                                                                      | [1]       |
| LogP                            | 1.677                                                                                                | [1]       |
| Hydrogen Bond Donor Count       | 4                                                                                                    | [1]       |
| Hydrogen Bond Acceptor<br>Count | 9                                                                                                    | [1]       |
| Rotatable Bond Count            | 2                                                                                                    | [1]       |

# Pharmacological Properties and Mechanism of Action

Unlike traditional platinum-based drugs that primarily exert their cytotoxic effects by binding to DNA, PT-112's mechanism of action is distinct and multifaceted.[1] It is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[3][4][6]



Table 2: Summary of Pharmacological Properties of PT-112

| Property                | Description                                                                                                                                                             | Reference |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Antineoplastic Activity | Demonstrates broad anti-tumor<br>effects in various cancer cell<br>lines and xenograft models.[2]<br>[3]                                                                | [2][3]    |
| Mechanism of Action     | Induces immunogenic cell death (ICD) through endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[6] It is also an inhibitor of ribosomal biogenesis.[5][6] | [5][6]    |
| Cell Cycle Effects      | Induces S/G2 phase cell cycle arrest.                                                                                                                                   | [1]       |
| Drug Resistance         | Overcomes resistance mechanisms associated with conventional platinum-based chemotherapeutics.[1]                                                                       | [1]       |
| Pharmacokinetics        | Exhibits a tendency to accumulate in the lungs, liver, and bones in preclinical models.[3]                                                                              | [3]       |
| Clinical Development    | Has undergone Phase I and is in Phase II clinical trials for various advanced solid tumors, including prostate cancer and thymic epithelial tumors.[4][6]               | [4][6]    |

The induction of ICD by PT-112 is a key feature of its therapeutic potential. This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which then activate an adaptive immune response against the tumor.[5][6]





Click to download full resolution via product page

Caption: Signaling pathway of PT-112 leading to immunogenic cell death.

## **Experimental Protocols**

The following are representative methodologies for key experiments used to characterize the activity of PT-112.

#### **In Vitro Cell Proliferation Assay**

This protocol is a general guideline for assessing the dose-dependent inhibitory effect of PT-112 on cancer cell lines.

 Cell Culture: Cancer cell lines (e.g., HCT116, CT26) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.



- Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
- Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of PT-112 (e.g., ranging from 0.287 to 222.14 µM) or a vehicle control.[2]
- Incubation: The plates are incubated for a specified period, typically 72 hours.
- Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay. The absorbance is read using a microplate reader.
- Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the drug concentration.

#### In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PT-112 in a mouse model.

- Animal Models: Immunocompromised or syngeneic mice are used, depending on the research question.
- Tumor Cell Implantation: A suspension of cancer cells (e.g., CT26 or MC38) is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using a standard formula (e.g., (length x width^2) / 2).
- Drug Administration: Once tumors reach a specified average size, the mice are randomized into treatment and control groups. PT-112 is administered, typically via intravenous (i.v.) injection, at a specified dose and schedule (e.g., 90 mg/kg, once weekly).[2]



- Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Overall survival may also be assessed.
- Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.



Click to download full resolution via product page

Caption: A representative experimental workflow for the evaluation of PT-112.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imifoplatin (PT-112) | Apoptosis | 1339960-28-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours [pubmed.ncbi.nlm.nih.gov]
- 5. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- To cite this document: BenchChem. [PT-112: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682679#pt-112-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com